molecular formula C16H28N2O6 B1425321 (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester CAS No. 637027-24-8

(R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester

Cat. No.: B1425321
CAS No.: 637027-24-8
M. Wt: 344.4 g/mol
InChI Key: QKNSGUCCNZBAAJ-LLVKDONJSA-N
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Description

®-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a complex organic compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

®-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has several scientific research applications, including:

Mechanism of Action

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group. They are widely used in a variety of applications from the synthesis of polymers to the flavoring of foods. Esters can be synthesized through a reaction known as esterification, where a carboxylic acid reacts with an alcohol in the presence of a catalyst .

The hydrolysis of esters, either under acidic or basic conditions, results in the formation of carboxylic acids and alcohols . This reaction is reversible and is used both in the formation and breakdown of esters.

In terms of pharmacokinetics, the properties of esters can greatly influence their absorption, distribution, metabolism, and excretion (ADME) in the body. For example, the ester functional group can enhance the lipophilicity of a drug, which can improve its absorption through biological membranes. Esters are also susceptible to hydrolysis, which can lead to the premature breakdown of the drug before it reaches its target .

The action of esters can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of ester hydrolysis, with the reaction generally favoring the formation of carboxylic acids and alcohols in acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate typically involves multiple steps, starting from commercially available starting materials. The process often includes the protection of functional groups, formation of the piperazine ring, and introduction of tert-butyl and carboxylate groups. Common reagents used in these reactions include tert-butyl chloroformate, piperazine, and various carboxylating agents. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylate groups to alcohols or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

®-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is unique due to its three carboxylate groups and the specific arrangement of functional groups around the piperazine ringCompared to similar compounds, it offers a different set of reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-O,4-O-ditert-butyl 2-O-methyl (2R)-piperazine-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNSGUCCNZBAAJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20722414
Record name 1,4-Di-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637027-24-8
Record name 1,4-Di-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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